molecular formula C10H11NO2 B13249166 1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one

1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one

Cat. No.: B13249166
M. Wt: 177.20 g/mol
InChI Key: VRHOTFVLQSCFLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one is a compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a hydroxy group and an ethanone moiety attached to the isoindoline ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one typically involves the condensation of an aromatic primary amine with a suitable carbonyl compound. One common method is the reaction of 4-hydroxybenzaldehyde with 2-aminobenzyl alcohol under acidic conditions to form the isoindoline ring system. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in toluene, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one involves its interaction with specific molecular targets in the body. The hydroxy group and ethanone moiety allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone: Known for its anti-HIV activity.

    1-(1-(4-Ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone: Also exhibits anti-HIV properties.

Uniqueness

1-(4-Hydroxy-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one is unique due to its specific substitution pattern on the isoindoline ring, which imparts distinct chemical and biological properties. Its hydroxy group and ethanone moiety contribute to its versatility in chemical reactions and potential therapeutic applications .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-(4-hydroxy-1,3-dihydroisoindol-2-yl)ethanone

InChI

InChI=1S/C10H11NO2/c1-7(12)11-5-8-3-2-4-10(13)9(8)6-11/h2-4,13H,5-6H2,1H3

InChI Key

VRHOTFVLQSCFLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2=C(C1)C(=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.